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Bis(3,3,5-trimethylcyclohexyl) phthalate

Cat. No.: B11961520
CAS No.: 37832-65-8
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-UHFFFAOYSA-N
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Description

Academic Context and Significance of Bis(3,3,5-trimethylcyclohexyl) Phthalate (B1215562) (TMCHP)

Scope and Objectives of the Research Outline

This article provides a focused overview of the current academic knowledge on Bis(3,3,5-trimethylcyclohexyl) phthalate. The primary objective is to synthesize and present scientifically accurate information strictly adhering to the following sections: chemical and physical properties, synthesis and manufacturing, analytical methods, metabolism and environmental fate, and its ecotoxicological profile. The scope is intentionally narrowed to these core scientific aspects to provide a detailed and uncluttered review for researchers and professionals in environmental science and chemistry. This article aims to serve as a foundational resource, summarizing key research findings and highlighting areas where further investigation is needed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O4 B11961520 Bis(3,3,5-trimethylcyclohexyl) phthalate CAS No. 37832-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ATHBXDPWCKSOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885692
Record name 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate
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Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37832-65-8
Record name 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester
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Record name 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate
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Record name Bis(3,3,5-trimethylcyclohexyl) phthalate
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Chemical and Physical Properties of Bis 3,3,5 Trimethylcyclohexyl Phthalate

Bis(3,3,5-trimethylcyclohexyl) phthalate (B1215562) is a diester of phthalic acid and 3,3,5-trimethylcyclohexanol (B90689). Its chemical structure consists of a benzene (B151609) ring with two adjacent carboxylate groups, each esterified with a 3,3,5-trimethylcyclohexyl group. The presence of the bulky and complex cycloaliphatic alcohol moieties distinguishes it from many common linear and branched-chain alkyl phthalates.

Property Value
Molecular Formula C26H38O4
Molecular Weight 414.58 g/mol
CAS Number 37832-65-8
EC Number 253-682-9
Physical State Data not readily available, though it is used as a solid plasticizer. google.com
Melting Point Data not readily available.
Boiling Point Data not readily available.
Solubility Data on its solubility in water and other solvents is not widely published.

This table is based on available data from various chemical information sources. nih.govechemi.comchemblink.com

Synthesis and Manufacturing Processes

The synthesis of phthalate (B1215562) esters, including TMCHP, generally involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol. For TMCHP, the alcohol reactant is 3,3,5-trimethylcyclohexanol (B90689). This reaction is typically facilitated by heat and can be carried out at atmospheric pressure or under a vacuum to drive the reaction to completion by removing the water byproduct. While specific industrial manufacturing processes for TMCHP are not extensively detailed in publicly available literature, the general principles of phthalate synthesis apply. The reaction can produce a mixture of isomers, such as cis and trans forms of the bis(3,3,5-trimethylcyclohexyl) phthalate, which may have different physical properties and applications. google.com

Analytical Methods for Detection and Quantification

The detection and quantification of phthalate (B1215562) esters in various environmental and biological matrices are crucial for assessing exposure and understanding their environmental fate. While specific methods validated for TMCHP are not as commonly reported as for other phthalates, the analytical techniques employed are generally applicable across the class. These methods typically involve:

Sample Preparation: Extraction from the sample matrix (e.g., water, soil, dust) using techniques like liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the primary techniques used to separate the target analyte from other compounds in the extract.

Detection: Mass spectrometry (MS) is the most common and reliable detection method, providing both quantification and structural confirmation of the analyte.

The selection of the specific analytical method depends on the sample matrix, the required detection limits, and the available instrumentation.

Metabolism and Environmental Fate

Information on the metabolism and environmental fate of Bis(3,3,5-trimethylcyclohexyl) phthalate (B1215562) is limited in the scientific literature. However, based on the general behavior of phthalate esters, some predictions can be made.

Metabolism: In organisms, phthalate esters are typically metabolized through hydrolysis of the ester bonds by carboxylesterases, leading to the formation of the monoester and the corresponding alcohol (3,3,5-trimethylcyclohexanol in this case). The monoester can then be further metabolized. The rate and extent of metabolism can vary significantly between species.

Environmental Fate: The environmental fate of TMCHP is influenced by its physical and chemical properties. Its relatively high molecular weight and predicted low water solubility suggest that it is likely to adsorb to soil and sediment particles. Biodegradation is a potential pathway for the removal of phthalates from the environment, often initiated by microbial hydrolysis of the ester linkages. However, the bulky and branched structure of the 3,3,5-trimethylcyclohexyl group may hinder microbial degradation compared to simpler, linear phthalates.

Ecotoxicological Profile

There is a notable lack of specific ecotoxicological data for Bis(3,3,5-trimethylcyclohexyl) phthalate (B1215562) in the publicly accessible scientific literature. echemi.com General concerns about phthalates as a class include their potential for endocrine disruption and other toxic effects on aquatic and terrestrial organisms. nih.gov However, without specific studies on TMCHP, it is difficult to accurately assess its ecotoxicological profile. Research is needed to determine its potential effects on various organisms and at different trophic levels to understand its environmental risk.

Current Research and Future Directions

Established Synthetic Routes for Phthalate (B1215562) Esters

The synthesis of phthalate esters is a well-established industrial process, primarily centered around the esterification of phthalic anhydride (B1165640) with corresponding alcohols. This section details the general and catalytic approaches used in their production.

General Synthesis from Phthalic Anhydride and Alcohols

The most common method for producing phthalate esters involves a two-step reaction starting with phthalic anhydride and an alcohol. In the case of bis(3,3,5-trimethylcyclohexyl) phthalate, the alcohol used is 3,3,5-trimethylcyclohexanol (B90689).

The process begins with the rapid, non-catalytic, and nearly irreversible reaction of phthalic anhydride with the alcohol to form a monoester. This initial step typically occurs at a lower temperature as the phthalic anhydride dissolves in the alcohol.

Step 1: Monoesterification C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R

Step 2: Diesterification C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O

To drive the equilibrium towards the formation of the diester, the water produced during the reaction is continuously removed, often through azeotropic distillation.

Catalytic Approaches in Phthalate Esterification

The second esterification step is significantly accelerated by the use of catalysts. A variety of catalysts have been employed in the synthesis of phthalate esters, each with its own advantages and disadvantages in terms of reaction rate, yield, and environmental impact.

Commonly used catalysts include:

Brønsted acids: Sulfuric acid and p-toluenesulfonic acid have historically been used. While effective, they can lead to side reactions and corrosion issues, and require neutralization and removal from the final product.

Lewis acids: Metal-based catalysts such as titanates (e.g., tetrabutyl titanate) and tin compounds are widely used in industrial production. They offer good activity and selectivity.

Organocatalysts: More recently, organocatalysts have been explored as greener alternatives.

The choice of catalyst can influence the reaction conditions, such as temperature and pressure, as well as the purity of the final product. For instance, the synthesis of di-n-hexyl phthalate has been studied using both sulfuric acid and tetrabutyl titanate as catalysts, with the reaction order and activation energy differing between the two. researchgate.net

Catalyst TypeExamplesKey Characteristics
Brønsted Acids Sulfuric acid, p-toluenesulfonic acidEffective but can be corrosive and lead to side products.
Lewis Acids Tetrabutyl titanate, tin compoundsHigh activity and selectivity, widely used in industry.
Organocatalysts -Considered a greener alternative, under investigation.

Green Chemistry Principles in Phthalate Synthesis Optimization

Development of Eco-Friendly Catalytic Systems

A key focus of green chemistry in phthalate synthesis is the development of catalysts that are less toxic, more efficient, and reusable. This reduces waste and minimizes the environmental impact associated with the catalyst itself.

Research in this area includes:

Solid acid catalysts: Using solid acids can simplify the separation and purification process, as the catalyst can be easily filtered from the reaction mixture and potentially reused. This avoids the neutralization and waste generation associated with homogeneous acid catalysts.

Enzymatic catalysis: While still an emerging area for bulk chemical production, the use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.

Benign metal catalysts: The exploration of less toxic and more abundant metal-based catalysts is an ongoing area of research to replace more hazardous traditional catalysts.

Reduction of Environmental Footprint in Production Processes

Beyond the catalyst, several other aspects of the production process can be optimized to reduce its environmental impact. These strategies align with the core principles of green chemistry, such as waste prevention, atom economy, and energy efficiency.

Methods to reduce the environmental footprint include:

Solvent-free synthesis: Conducting reactions without a solvent, or using greener solvents like water or supercritical fluids, can significantly reduce the generation of volatile organic compounds (VOCs) and simplify product purification.

Energy efficiency: Optimizing reaction conditions, such as temperature and pressure, and using more efficient heating methods can lower energy consumption.

Waste reduction and recycling: Implementing processes to recover and reuse unreacted starting materials and catalysts minimizes waste. For example, in some processes, the alcohol coproduced can be recycled and used for starting material production. google.com

Use of renewable feedstocks: While phthalic anhydride is traditionally derived from petroleum-based sources, research is exploring the production of this key starting material from renewable biomass. nih.gov

Exploration of Novel Synthetic Pathways for this compound

While the esterification of phthalic anhydride remains the dominant synthetic route, the field of synthetic chemistry is continually evolving, offering potential new pathways for the synthesis of this compound. A patent exists for a process to produce bis(cis-3,3,5-trimethylcyclohexyl) phthalate, highlighting its relevance as a solid plasticizer. google.com

Potential novel approaches could include:

Transesterification: This method would involve the reaction of a simple dialkyl phthalate, such as dimethyl phthalate, with 3,3,5-trimethylcyclohexanol in the presence of a suitable catalyst. This could be advantageous if the starting dialkyl phthalate is readily available and the removal of the lower-boiling alcohol byproduct is straightforward.

Microwave-assisted synthesis: The use of microwave irradiation can often accelerate reaction rates and improve yields in esterification reactions, potentially leading to a more energy-efficient process.

Flow chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better temperature control, improved safety for highly exothermic reactions, and the potential for easier scale-up and automation. This approach could be applied to the esterification of 3,3,5-trimethylcyclohexanol with phthalic anhydride.

Catalytic activation of C-H bonds: Advanced catalytic systems that could directly couple phthalic acid with the C-H bonds of the cyclohexane (B81311) ring would represent a highly atom-economical and innovative synthetic route, though this remains a significant synthetic challenge.

Further research and development in these areas could lead to more sustainable and efficient methods for the production of this compound and other valuable chemical compounds.

Design of Stereoselective Synthesis Methods for Isomers

The synthesis of this compound, a phthalic acid ester, involves the reaction of phthalic anhydride with 3,3,5-trimethylcyclohexanol. The structure of the 3,3,5-trimethylcyclohexyl group allows for the existence of stereoisomers, namely cis and trans isomers. The spatial arrangement of the methyl groups relative to the hydroxyl group on the cyclohexane ring dictates the stereochemistry of the resulting alcohol and, consequently, the final phthalate ester.

The selective synthesis of a specific isomer, such as the cis or trans form, is of significant interest as the stereochemistry can influence the physical and chemical properties of the resulting plasticizer. cymitquimica.com This, in turn, can affect its performance in polymer applications. Methods to achieve stereoselectivity often rely on the careful choice of starting materials and reaction conditions. For instance, the stereochemistry of the precursor, 3,3,5-trimethylcyclohexanol, will directly impact the isomeric composition of the final product.

Research into the stereoselective synthesis of related cyclohexyl-containing compounds often employs strategies such as directed hydrogenation or the use of chiral catalysts to favor the formation of one isomer over the other. While specific literature detailing the stereoselective synthesis of this compound is not extensively available in the public domain, the principles of asymmetric synthesis and catalysis are applicable. The characterization and differentiation of these isomers are typically achieved through analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

Table 1: Isomers of this compound

IsomerCAS NumberKey Identifying Features
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate245652-81-7White to almost white powder or crystal form.
Bis(trans-3,3,5-trimethylcyclohexyl) PhthalateNot explicitly availableDescribed as a reactive plasticizer. cymitquimica.com
This compound (Isomer mixture)37832-65-8General CAS for the compound without specified stereochemistry. sigmaaldrich.com

Investigation of Sustainable Feedstocks and Bio-based Precursors

The growing demand for environmentally friendly and sustainable chemical products has spurred research into the use of bio-based feedstocks for the production of plasticizers. alfa-chemistry.com While this compound is traditionally synthesized from petrochemical sources, the exploration of renewable precursors for its key components, phthalic anhydride and 3,3,5-trimethylcyclohexanol, is an active area of research.

Phthalic anhydride can potentially be derived from bio-based platform chemicals. One promising route involves the conversion of biomass-derived furanics, such as furfural, which can be obtained from the dehydration of C5 sugars found in lignocellulosic biomass. usda.govusda.gov Subsequent catalytic transformations could lead to the formation of aromatic structures that can be oxidized to phthalic anhydride. Another avenue is the utilization of lignin, a complex aromatic polymer found in plant cell walls, which can be broken down into valuable aromatic monomers. usda.gov

For the alcohol component, 3,3,5-trimethylcyclohexanol, bio-based routes could start from terpenes, which are naturally occurring hydrocarbons found in many plants. For example, isophorone, which can be derived from acetone, a potential bio-based chemical, is a key intermediate in the synthesis of 3,3,5-trimethylcyclohexanol. The development of fermentation processes to produce these precursors from renewable sugars is a key research objective. usda.gov

The overarching goal is to develop integrated biorefinery concepts where sustainable feedstocks are converted into a range of value-added chemicals, including the building blocks for plasticizers like this compound. roquette.commdpi.com This approach not only reduces the reliance on fossil fuels but also has the potential to create more sustainable and circular economic models.

Applications of this compound in Advanced Materials

Role as a Plasticizer in Polymer Systems (e.g., heat-sensitive adhesive films)

This compound functions as a plasticizer, an additive used to increase the plasticity or fluidity of a material. cymitquimica.com In polymer systems, particularly for applications like heat-sensitive adhesive films, plasticizers play a crucial role in modifying the physical properties of the polymer to achieve desired performance characteristics. The addition of a plasticizer like this compound can lower the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle at room temperature. specialchem.com

In the context of heat-sensitive adhesive films, the plasticizer's role is to ensure the adhesive remains tacky and flexible. These films are designed to adhere to a substrate upon the application of heat and pressure. The plasticizer helps to lower the activation temperature of the adhesive, allowing for bonding at lower temperatures and reducing the risk of damage to heat-sensitive substrates. While specific studies on the use of this compound in heat-sensitive adhesive films are not widely published, the general function of phthalate plasticizers in pressure-sensitive and hot-melt adhesives is well-established. pstc.org They improve the wetting of the substrate and can increase peel strength. pstc.org

The choice of plasticizer is critical and depends on its compatibility with the polymer matrix. For polar polymers like acrylics, which are often used in adhesives, polar plasticizers are generally a good choice. pstc.org The bulky and relatively non-polar nature of the trimethylcyclohexyl groups in this compound would influence its compatibility with different polymer types.

Compatibility and Performance Characteristics in Polymer Blends

The compatibility of a plasticizer with a polymer is paramount for its effective performance. An incompatible plasticizer can lead to issues such as exudation (bleeding) from the polymer matrix, which can compromise the material's properties and surface appearance. The compatibility of this compound with a given polymer is determined by the similarity of their chemical structures and polarities.

The performance of this compound in a polymer blend is evaluated based on several key parameters:

Plasticizing Efficiency: This refers to the amount of plasticizer required to achieve a desired level of flexibility or a specific reduction in the glass transition temperature.

Permanence: This is a measure of the plasticizer's ability to remain within the polymer matrix over time and under various environmental conditions. It is influenced by factors such as volatility and resistance to extraction by solvents.

Mechanical Properties: The addition of the plasticizer will alter the mechanical properties of the polymer, such as tensile strength, elongation at break, and hardness. The goal is to achieve a balance of properties suitable for the intended application.

While detailed performance data for this compound in specific polymer blends is limited in publicly available literature, its structural similarity to other high-molecular-weight phthalates suggests it would likely exhibit low volatility and good permanence. The bulky trimethylcyclohexyl groups may also impart unique properties in terms of compatibility and plasticizing efficiency compared to more linear phthalates. Further research would be needed to fully characterize its performance in various polymer systems, such as polyvinyl chloride (PVC), where it is reportedly used. cymitquimica.com

Methodological Considerations for Phthalate Analysis in Environmental and Biological Matrices

The analysis of phthalates, including this compound, in environmental and biological samples presents a unique set of challenges. The ubiquitous nature of phthalates necessitates stringent protocols to ensure the accuracy and reliability of analytical results.

Control of Laboratory Contamination Sources during Analysis

A significant hurdle in phthalate analysis is the pervasive background contamination from laboratory equipment and reagents. researchgate.netresearchgate.netcpsc.gov Phthalates are commonly found in a wide array of laboratory consumables, including plastic syringes, pipette tips, filter holders, and even solvents. researchgate.netresearchgate.nettandfonline.com A study revealed that plastic syringes and pipette tips can leach significant amounts of diethylhexyl phthalate (DEHP) and diisononyl phthalate (DINP). researchgate.nettandfonline.com Similarly, plastic filter holders made of polytetrafluoroethylene (PTFE), regenerated cellulose (B213188), and cellulose acetate (B1210297) have been shown to release dibutyl phthalate (DBP) and dimethyl phthalate (DMP). researchgate.nettandfonline.com

To mitigate this, a series of rigorous control measures are essential. These include:

Use of Phthalate-Free Materials: Whenever possible, glassware should be used instead of plastic. researchgate.net All glassware should be meticulously cleaned, often involving rinsing with phthalate-free solvents and oven-drying. youtube.com

Dedicated Laboratory Space: To prevent cross-contamination, it is advisable to have a dedicated laboratory area for phthalate analysis, particularly for the preparation of concentrated standards and samples. youtube.com

High-Purity Reagents: Utilizing high-purity solvents and reagents specifically tested for low phthalate content can significantly reduce background levels. researchgate.net

Minimizing Sample Handling: Streamlining the analytical workflow to minimize sample handling steps can reduce opportunities for contamination. thermofisher.com

A high-temperature bake-out process has also been found necessary to eliminate high levels of certain phthalates present in commercial bulking agents used in pressurized liquid extraction. researchgate.nettandfonline.comepa.gov

Sample Preparation Techniques for Complex Environmental Samples

The extraction of phthalates from complex matrices like sediment, soil, and biological tissues requires efficient and robust techniques to isolate the target analytes from interfering substances.

Extraction Methods (e.g., Pressurized Liquid Extraction, Accelerated Solvent Extraction)

Traditional extraction methods like Soxhlet are often time-consuming and require large volumes of organic solvents. researchgate.net Modern techniques such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), have emerged as powerful alternatives. thermofisher.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netraykolgroup.comyoutube.com

PLE/ASE utilizes elevated temperatures (40–200 °C) and pressures (1500–2000 psi) to enhance the extraction efficiency of analytes from solid and semi-solid samples. thermofisher.comresearchgate.net This method offers several advantages over traditional techniques, including:

Reduced Solvent Consumption: Significantly less solvent is required, making it a more environmentally friendly and cost-effective option. researchgate.netresearchgate.net

Faster Extraction Times: Extractions that would take hours with Soxhlet can be completed in minutes. researchgate.netyoutube.com

Automation: The process can be automated, increasing sample throughput and reducing manual labor. nih.govraykolgroup.com

For instance, a study on the determination of 16 phthalate esters in sediment samples found that ASE with a dichloromethane-hexane mixture provided better extraction efficiency than Soxhlet, with average recoveries ranging from 81.2% to 128.5%. researchgate.net The U.S. Environmental Protection Agency (EPA) has recommended ASE as a standard method (SW-846-3545A). researchgate.net

Rigorous Sample Cleanup Procedures for Matrix Interference Reduction

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. mdpi.combibliotekanauki.pl These interferences can suppress or enhance the analyte signal in the detector, leading to inaccurate quantification. researchgate.net

Common cleanup techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique where the sample extract is passed through a cartridge containing a solid adsorbent. lmaleidykla.ltmdpi.com The adsorbent retains the interferences while allowing the phthalates to pass through, or vice versa. C18 and Florisil are common adsorbents used for phthalate cleanup. researchgate.netlmaleidykla.lt

Dispersive Solid-Phase Extraction (d-SPE): This is a variation of SPE, often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where the adsorbent is mixed directly with the sample extract. bibliotekanauki.pl

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids.

The choice of cleanup method depends on the complexity of the sample matrix and the specific analytical technique being used. For example, in the analysis of phthalates in wine and olive oil, both extraction and cleanup steps are considered almost strictly necessary to maximize analyte recovery and minimize interferences. mdpi.com

Chromatographic and Spectrometric Approaches for Precise Quantification

The final step in the analytical workflow is the separation and quantification of the target phthalates. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed for this purpose. mdpi.comlmaleidykla.ltnih.govoregonstate.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds like phthalates. lmaleidykla.ltnih.gov The sample extract is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification. oregonstate.edu Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target phthalates. lmaleidykla.ltoregonstate.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and thermally labile phthalates. youtube.com It can also offer advantages in terms of reduced background contamination compared to GC-MS. researchgate.netyoutube.com

The choice between GC-MS and LC-MS depends on the specific phthalates being analyzed, the sample matrix, and the desired sensitivity. Both techniques, when properly validated, can provide precise and reliable quantification of this compound and other phthalates in a variety of samples.

Below is a table summarizing the analytical techniques and findings from various studies:

Analytical Technique Matrix Key Findings Reference
Accelerated Solvent Extraction (ASE) and Gas Chromatography-Mass Spectrometry (GC-MS)SedimentASE with dichloromethane-hexane mixture showed better extraction efficiency than Soxhlet. Average recoveries ranged from 81.2% to 128.5%. researchgate.net
Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)Surface WaterThe method was successfully applied to analyze phthalates in river water, with detection limits in the ng/L range. lmaleidykla.lt
Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometric Detection (GC-MSD)CosmeticsThe method demonstrated high precision and sensitivity for the determination of six phthalate esters. nih.gov
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)Solid and Liquid SamplesAutomated systems can extract phthalates from solid and water samples quickly and effectively with minimal solvent use. thermofisher.com
High-Performance Liquid Chromatography (HPLC)Laboratory ConsumablesSignificant leaching of various phthalates was observed from common laboratory equipment like syringes and filter holders. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)Coffee BrewA simple liquid-liquid extraction method followed by GC-MS was used to quantify phthalates in coffee samples. nih.gov
QuEChERS and Gas Chromatography-Mass Spectrometry (GC-MS)WheatThe method was validated for the analysis of 14 phthalates, with satisfactory recoveries and precision. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Phthalate Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of phthalates due to its simplicity, speed, and the valuable mass spectral information it provides for identification. restek.com The optimization of GC-MS methods is crucial for achieving the necessary chromatographic resolution, especially when dealing with complex matrices or the need to separate structurally similar phthalates that may share common mass fragments. restek.com

A typical GC-MS method for phthalate profiling involves several key optimization steps: oregonstate.edunih.gov

Column Selection: The choice of the GC column's stationary phase is critical for separation. The most commonly used columns for phthalate analysis are 5-type (e.g., DB-5MS), XLB-type, and 35-type phases. restek.com For example, a comprehensive method for 31 phthalates utilized a DB-5MS column. oregonstate.edu

Carrier Gas: While helium has traditionally been the carrier gas of choice, hydrogen is increasingly being adopted as a viable alternative due to rising helium costs and supply issues. peakscientific.com Studies have demonstrated that hydrogen can be used for the analysis of phthalates without a significant loss of sensitivity, detecting compounds to levels well below regulatory limits. peakscientific.com

Temperature Programming: The oven temperature program is optimized to ensure the separation of a wide range of phthalates, from lower molecular weight compounds like dimethyl phthalate to higher molecular weight ones like ditridecyl phthalate, within a reasonable run time, such as just over 30 minutes. oregonstate.edu

Injection Mode: The injector parameters, including temperature and mode (e.g., splitless), are optimized to ensure efficient transfer of analytes to the column while preventing thermal degradation. oregonstate.edujst.go.jp For some applications, a pulsed splitless injection mode may be considered to improve performance for various sample matrices. oregonstate.edu

Detection Mode: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oregonstate.edupeakscientific.com In SIM mode, the instrument monitors for specific ions characteristic of the target analytes, which is particularly useful for quantifying co-eluting compounds that can be resolved by their mass spectra. oregonstate.eduscielo.br For instance, even if two phthalates co-elute chromatographically, they can often be distinguished and quantified if they have unique fragment ions. oregonstate.edu

Optimization is an iterative process, often aided by modeling software, to find the best combination of parameters that yields the shortest analysis time while maintaining effective separation and robust quantification for a broad range of phthalates, including this compound. restek.com

Development of Isomer-Specific Analytical Methods for this compound (cis/trans)

This compound can exist as different stereoisomers, specifically cis and trans isomers, based on the orientation of the substituents on the cyclohexyl rings. sigmaaldrich.comfishersci.ca As these isomers may have different physical, chemical, and toxicological properties, the development of analytical methods capable of separating and quantifying them individually is important.

The separation of cis and trans isomers is achievable using high-resolution gas chromatography. The underlying principle of separation in GC is based on the differential interaction of isomers with the stationary phase of the column. mdpi.com Generally, trans isomers tend to have shorter retention times than their cis counterparts. mdpi.com This phenomenon is attributed to the different molecular shapes affecting their interaction strength with the stationary phase. mdpi.com

While specific validated methods for the cis/trans separation of this compound are not extensively detailed in readily available literature, the feasibility is demonstrated by the successful separation of isomers of similar compounds. For example, a GC-MS method was able to separate the cis and trans isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate, a hydrogenated phthalate derivative. researchgate.net The chromatogram for this related compound clearly shows distinct peaks for the cis and trans forms, confirming that their different physical properties allow for chromatographic resolution. researchgate.net

Developing an isomer-specific method for this compound would involve:

High-Resolution Capillary Columns: Utilizing long capillary columns (e.g., >30 m, potentially up to 100 m) with a suitable stationary phase, such as a polar cyanopropylsiloxane phase, can enhance the separation of stereoisomers. mdpi.com

Optimized Temperature Ramps: Employing slow, optimized temperature gradients in the GC oven program increases the interaction time with the stationary phase, allowing for better resolution of closely eluting isomers. mdpi.com

Mass Spectrometric Identification: While the mass spectra of cis and trans isomers are often identical, their separation by chromatography allows for their individual quantification using the same characteristic ions. researchgate.net

The commercial availability of separate analytical standards for cis- and trans-Bis(3,3,5-trimethylcyclohexyl) phthalate further enables the development and validation of such isomer-specific methods. sigmaaldrich.comfishersci.ca

Evaluation of Method Sensitivity, Linearity, and Detection Limits

A critical aspect of method development is the rigorous evaluation of its performance characteristics, including sensitivity, linearity, and detection limits. These parameters define a method's capability to produce accurate and reliable quantitative data, especially at low concentrations relevant to environmental and biological monitoring. mdpi.com

Sensitivity and Detection Limits: The limit of detection (LOD) is the smallest amount of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. semanticscholar.org For phthalate analysis using GC-MS, these limits can vary depending on the specific compound, the sample matrix, and the instrument configuration. Studies on various phthalates report a wide range of detection capabilities.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing a series of standards at different concentrations. jst.go.jp A method is considered linear if the coefficient of determination (R²) is close to 1.000, with values greater than 0.99 often being the target. semanticscholar.orgyoutube.com For phthalates, which can be present in samples over a wide dynamic range, analysts may use two different calibration ranges to ensure accuracy for both low and high concentrations. nih.gov

The following table summarizes typical performance data for phthalate analysis from various studies, which can be considered representative of the performance expected for a validated method for this compound.

Analyte(s)MethodLODLOQLinearity (R²)Reference
Phthalate EstersGC-MS0.0010 - 0.0021 µg/mLNot SpecifiedNot Specified nih.gov
7 PhthalatesUVA-DLLME GC-IT/MS0.8 - 15.4 ng/mL1.6 - 35.8 ng/mLNot Specified mdpi.com
29 Phthalates & 2 ReplacementsGC-MS17 - 230 ng/mLNot Specified>0.99 nih.gov
6 Phthalates & BPAUVA-DLLME GC-IT/MS<13 ng/g<22 ng/g>0.99 nih.gov
6 Phthalates & BPASB-DLLME GC-IT/MS1 - 8 ng/mL5 - 14 ng/mL>0.99 mdpi.com

Quality Assurance and Quality Control Protocols in this compound Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are imperative in the analysis of this compound to ensure that the data generated are accurate, reliable, and defensible. Given the ubiquitous nature of some phthalates, a significant challenge is minimizing background contamination from laboratory equipment and reagents. europa.eunih.gov

Method Validation and Performance Assessment (e.g., recovery, repeatability)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance parameters that are assessed include recovery and repeatability.

Recovery: Recovery experiments are performed to evaluate the accuracy of a method and assess the efficiency of the sample extraction and clean-up steps. semanticscholar.org This is typically done by analyzing "spiked" samples, where a known quantity of the analyte is added to a blank matrix (e.g., clean water or oil) which is then carried through the entire analytical procedure. researchgate.netmdpi.com The percentage of the spiked amount that is measured is the recovery. High recovery rates are desirable, with typical acceptance criteria ranging from 80% to 120%. semanticscholar.orgyoutube.com

Repeatability: Repeatability (also known as intra-day precision) measures the variation in results when the same sample is analyzed multiple times under the same conditions (e.g., same operator, same instrument, within a short time frame). mdpi.com It is usually expressed as the relative standard deviation (RSD) of the replicate measurements. Low RSD values indicate high precision. For phthalate analysis, target RSDs are often below 10% or 15%. youtube.comresearchgate.net

The following table presents typical recovery and repeatability data for various phthalate analysis methods.

Analyte(s)MethodRecovery (%)Repeatability/Reproducibility (RSD %)Reference
Phthalate EstersGC-MS94.9 - 105.6≤ 4.06 nih.gov
4 PhthalatesSPE-GC97 - 101Not Specified (Reusable for 50 cycles) mdpi.com
7 PhthalatesUVA-DLLME GC-IT/MS66.7 - 101.2<11.1 (Reproducibility) mdpi.com
8 PlasticizersGC-MS/MS91.8 - 1221.8 - 17.8 nih.gov
Phthalate MetabolitesLC/MS/MS74.3 - 117.5 (Accuracy)<10 (Precision) nih.gov

Inter-laboratory Comparisons and Standardization Efforts

Initiatives like the HBM4EU project have organized inter-laboratory comparison investigations for phthalate biomarkers in human urine to establish a network of competent laboratories capable of generating comparable data across Europe. nih.gov Such exercises have demonstrated that QA/QC efforts can significantly improve the reproducibility of results among participating labs. nih.gov

Standardization of analytical methods is another key aspect of quality assurance. Regulatory bodies and standards organizations develop official methods to ensure uniformity in testing. For example, the U.S. Environmental Protection Agency (EPA) has published methods like Method 606 for the determination of phthalate esters in discharges. epa.gov While these methods may not specifically list every phthalate, they provide a standardized framework for extraction, calibration, and analysis that can be adapted. epa.gov

However, surveys of laboratories have shown that even when using a common technique like GC-MS, there can be significant variation in practices, such as the choice of internal standards and calibration methods. europa.eu This highlights the ongoing need for the development and adoption of standardized protocols and the use of certified reference materials to harmonize phthalate analysis, including for compounds like this compound. europa.eunih.gov

Sources and Pathways of Environmental Release

The release of this compound into the environment is linked to its production and use as a plasticizer.

Industrial activities are a primary source of environmental release for phthalates. greenfacts.org The manufacturing of the chemical itself and its incorporation into plastic resins, particularly polyvinyl chloride (PVC), can lead to emissions. researchgate.net Significant releases can occur into wastewater from production and processing facilities. greenfacts.org While direct releases to surface waters may be limited, industrial wastewater constitutes a major pathway. greenfacts.orgresearchgate.net Air emissions can also occur from PVC processing plants. greenfacts.org The EPA's Toxic Substances Control Act (TSCA) evaluation of DINP has identified workplace exposure during processes like spray-applied adhesives and coatings as a concern, highlighting the potential for industrial emissions. useforesight.io

Phthalates are ubiquitous in a vast array of consumer products, leading to widespread, diffuse releases into the environment. nih.govresearchgate.net As high molecular weight phthalates are used in items like vinyl flooring, automotive parts, wires, cables, and clothing, these products act as continuous sources of release throughout their lifecycle. researchgate.netuml.edu Phthalates can be released from these products into indoor environments, accumulating in dust. useforesight.io

Disposal of these consumer products in landfills or through other waste streams is another significant pathway. Phthalates can leach from waste plastics, and since they are not chemically bound to the polymer, they can migrate into the surrounding environment. ni.ac.rscontaminantsreviews.comnih.gov Landfill leachates can contain these compounds, which may then contaminate groundwater and surface water. researchgate.net

A key characteristic of phthalate plasticizers is that they are not covalently bonded to the polymer matrix, such as PVC. ni.ac.rsresearchgate.net This allows them to migrate to the surface of the material and leach into the surrounding environment over time. ni.ac.rscontaminantsreviews.comresearchgate.netnih.gov The rate of leaching is influenced by several factors, including temperature, contact with liquids (especially fats and oils), and the age of the plastic. contaminantsreviews.comnih.gov This process of leaching is a primary mechanism for the release of this compound from the multitude of plastic goods in which it is used. ni.ac.rsresearchgate.net Studies on similar phthalates have shown that they can leach from plastic materials into food, water, and other media. nih.gov

Spatial and Temporal Distribution in Environmental Compartments

Once released, the physical and chemical properties of this compound, particularly its low water solubility and high hydrophobicity, govern its distribution in the environment. epa.govcanada.ca

Wastewater treatment plants (WWTPs) are significant conduits for phthalates to enter aquatic systems. nih.govfrontiersin.org Although a portion of phthalates can be removed during wastewater treatment, primarily through sorption to sludge, the effluent discharged into surface waters still contains these compounds. nih.gov

Due to their hydrophobic nature, high molecular weight phthalates like this compound tend to partition from the water column and adsorb onto suspended particles and bottom sediments. epa.govcanada.ca Consequently, concentrations in sediments are often significantly higher than in the overlying surface water. greenfacts.orgcanada.ca The estimated half-life for a related compound, DINP, is 50 days in surface water and can be as long as 3,000 days in sediment, indicating its potential for persistence in this compartment. greenfacts.org

Table 1: Representative Environmental Concentrations of High Molecular Weight Phthalates (HMWPs) in Aquatic Environments (Note: Data for the specific compound this compound is not widely available. The following table presents data for the related HMWP, Di(2-ethylhexyl) phthalate (DEHP), to illustrate typical concentration ranges.)

Environmental CompartmentConcentration RangeLocation/Study Reference
Wastewater Influent1.42–7.17 µg/LIndustrial and domestic WWTPs canada.ca
Wastewater Effluent0.96–3.10 µg/LIndustrial and domestic WWTPs frontiersin.org
Surface Water0.33–97.8 µg/LGerman rivers, lakes, and channels mst.dk
Sediment0.21–8.44 mg/kg (dw)German rivers, lakes, and channels mst.dk
Landfill Leachate0.20 mg/kgU.S. municipal landfill canada.ca

This table is for illustrative purposes and uses data for DEHP as a proxy.

The primary sinks for this compound in the terrestrial environment are soil and dust. epa.gov Atmospheric deposition of particles with adsorbed phthalates is one source. useforesight.io A more significant pathway for soil contamination is the application of sewage sludge to agricultural land. nih.gov Phthalates strongly bind to the organic matter in sludge, and when this sludge is used as fertilizer, the contaminants are transferred to the soil. greenfacts.orgnih.gov

Once in the soil, the low mobility of high molecular weight phthalates means they are likely to remain in the upper soil layers. greenfacts.org The estimated half-life of a related compound, DINP, in soil is around 300 days, suggesting a high potential for persistence. greenfacts.org Studies have detected various phthalates in both agricultural and urban soils. canada.canih.gov

Indoor dust is also a known reservoir for phthalates released from consumer products within homes, schools, and workplaces. useforesight.io

Table 2: Representative Environmental Concentrations of High Molecular Weight Phthalates (HMWPs) in Terrestrial Environments (Note: Data for the specific compound this compound is not widely available. The following table presents data for related HMWPs like DEHP and the sum of 15 PAEs to illustrate typical concentration ranges.)

Environmental CompartmentConcentration RangePredominant Compound(s)Location/Study Reference
Agricultural Soil0.445–4.437 mg/kgTotal of 15 PAEs (DEHP and DnBP dominant)Coastal South China nih.gov
Soil (general)5 and 250 mg/kg (initial experimental concentrations)DEHPKirchmann et al. (1991) canada.ca
Indoor Dust400–700 ng/m³ (median)DEHPGeneral household environments nih.gov

This table is for illustrative purposes and uses data for other phthalates as a proxy.

Atmospheric Transport and Deposition, including Long-Range Diffusion

Specific studies on the atmospheric transport, deposition, and long-range diffusion of this compound are not available in the reviewed scientific literature. However, the low vapor pressure of the structurally similar Bis(3,5,5-trimethylhexyl) phthalate (<0.001 hPa at 20°C) suggests that it is not a highly volatile compound. sigmaaldrich.com Generally, compounds with low volatility are less likely to be present in the atmosphere in significant concentrations in the gas phase.

Phthalates can be released into the atmosphere through volatilization from plastic materials and during the burning of plastics. researchgate.net Once in the atmosphere, they can associate with particulate matter and undergo long-range transport, which is a significant factor in their environmental distribution and potential to enter the food chain. researchgate.net While this is a general principle for phthalates, no specific data confirms this pathway for this compound.

Mechanisms of Environmental Transport and Inter-compartmental Exchange

The following sections address the specific mechanisms of environmental transport for this compound. It is important to note the significant lack of empirical data for this specific compound.

Volatilization and Atmospheric Cycling

Detailed research on the volatilization and atmospheric cycling of this compound is currently unavailable. The low vapor pressure reported for the related compound, Bis(3,5,5-trimethylhexyl) phthalate, indicates a low tendency to volatilize from surfaces under standard conditions. sigmaaldrich.com For many phthalates, volatilization from consumer products is a known pathway of entry into the environment. researchgate.net However, without specific measurements of the Henry's Law constant and atmospheric reaction rates for this compound, its atmospheric residence time and cycling behavior cannot be determined.

Sediment-Water Partitioning and Resuspension

There are no specific studies on the sediment-water partitioning and resuspension of this compound. For phthalates in general, those with higher molecular weights and greater hydrophobicity tend to adsorb to suspended particulate matter and sediment in aquatic environments. The partitioning behavior is influenced by factors such as the organic carbon content of the sediment and the physicochemical properties of the specific phthalate.

Adsorption and Desorption in Soil and Sediment Matrices

Specific data on the adsorption and desorption of this compound in soil and sediment matrices could not be located in the available literature. A safety data sheet for the compound explicitly states that data on its mobility in soil is not available. echemi.com The adsorption of phthalates to soil and sediment is a key process governing their environmental fate and bioavailability. This behavior is largely dependent on the compound's octanol-water partition coefficient (Kow) and the characteristics of the soil or sediment, such as organic matter content and particle size distribution. Without this data for this compound, its potential for leaching into groundwater or binding to soil particles remains unknown.

Table of Chemical Compounds

Chemical Name
1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate
This compound
Bis(3,5,5-trimethylhexyl) phthalate

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For phthalates, the primary abiotic transformation routes are photodegradation and, to a lesser extent, hydrolysis. These processes are significantly influenced by environmental conditions.

Photodegradation Mechanisms and Kinetics

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of many phthalates in water is slow, the process can be accelerated by the presence of other substances in the environment. For instance, studies on compounds like bis(2-ethylhexyl) phthalate (DEHP) show that its photodegradation is facilitated by natural water constituents such as nitrate (B79036) ions, ferric ions, and dissolved organic matter like fulvic acids. nih.gov These substances can generate highly reactive species, such as hydroxyl radicals (•OH), which then attack the phthalate molecule. nih.gov

The proposed mechanisms for other phthalates, which could be applicable to this compound, involve several reactions:

Hydroxyl Radical Attack: The aromatic ring of the phthalate is susceptible to attack by •OH radicals, leading to hydroxylation and subsequent ring-opening. frontiersin.org

Ester Cleavage: UV radiation can provide the energy to break the ester bonds, although this is generally a slower process than radical-mediated degradation.

Side-Chain Oxidation: The alkyl chains (in this case, the trimethylcyclohexyl groups) can also be oxidized.

The kinetics of photodegradation for analogous phthalates like dibutyl phthalate (DBP) have been shown to follow pseudo-first-order kinetics, but the rates are highly dependent on the specific environmental matrix. frontiersin.org For DEHP, the presence of fulvic acids at low concentrations can promote photolysis through energy transfer, while at high concentrations, they can inhibit it by acting as a light screen. nih.gov

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of phthalate esters, this involves the cleavage of the ester bonds to yield phthalic acid and the corresponding alcohol—in this case, 3,3,5-trimethylcyclohexanol.

However, abiotic hydrolysis of high-molecular-weight phthalates like DEHP is generally considered to be a very slow process under typical environmental conditions and is often deemed negligible compared to biodegradation. d-nb.infonih.gov The large, sterically hindered trimethylcyclohexyl groups in this compound would likely make it even more resistant to abiotic hydrolysis than simpler, linear-chain phthalates.

Influence of Environmental Factors (e.g., pH, Temperature) on Abiotic Degradation

Environmental factors play a crucial role in the rate of abiotic transformation processes.

pH: The pH of the aqueous medium can influence both hydrolysis and photodegradation. While neutral pH (around 7.0) is common in many surface waters, extreme pH conditions (highly acidic or alkaline) can theoretically accelerate hydrolysis, though the process remains slow for complex phthalates. nih.govsigmaaldrich.com For photodegradation, pH can affect the generation and reactivity of photochemically produced reactive species. nih.gov

Temperature: An increase in temperature generally increases the rate of chemical reactions, including hydrolysis and photodegradation. However, for abiotic processes in the environment, the effect of temperature is often less significant than the influence of sunlight intensity or the concentration of photosensitizing agents. nih.govnih.gov

Table 1: Summary of Abiotic Degradation Factors for Phthalate Esters

ProcessKey MechanismsInfluencing FactorsGeneral Rate for High MW PhthalatesExpected Products
PhotodegradationIndirect photolysis via reactive species (e.g., •OH); Direct photolysis (minor). nih.govfrontiersin.orgSunlight intensity (UV), presence of sensitizers (Nitrates, Fe³⁺, Fulvic Acids). nih.govSlow, but can be significant under ideal conditions.Hydroxylated intermediates, Phthalic acid, Benzoic acid, Ring-opening products. frontiersin.org
HydrolysisCleavage of ester bonds by water. d-nb.infopH (faster at extremes), Temperature. nih.govVery slow to negligible under typical environmental pH and temperature. nih.govPhthalic acid, corresponding alcohol (3,3,5-trimethylcyclohexanol).

Biotic Degradation Processes (Biodegradation)

Biodegradation by microorganisms is the principal mechanism for the removal of phthalate esters from the environment. nih.govx-mol.com A wide variety of bacteria and fungi have demonstrated the ability to break down these compounds.

Microbial Degradation in Aerobic Conditions

Under aerobic conditions (in the presence of oxygen), microorganisms can completely mineralize phthalates to carbon dioxide and water. sysu.edu.cn

The aerobic bacterial degradation of phthalates is typically a two-stage process that has been extensively studied for a range of phthalates. sysu.edu.cnnih.gov

Stage 1: Esterase-Mediated Hydrolysis The initial step is the hydrolysis of the two ester linkages. This is catalyzed by enzymes called esterases or hydrolases, which are often specific to the type of phthalate. nih.govnih.gov The process occurs sequentially:

The diester (this compound) is hydrolyzed into a monoester (mono-(3,3,5-trimethylcyclohexyl) phthalate) and one molecule of 3,3,5-trimethylcyclohexanol.

The monoester is then further hydrolyzed to produce phthalic acid and a second molecule of 3,3,5-trimethylcyclohexanol. nih.gov

The efficiency of this step can be a major bottleneck, especially for phthalates with bulky, branched side chains, which can sterically hinder the enzyme's access to the ester bond. nih.gov Bacterial genera such as Gordonia, Rhodococcus, and Bacillus are known to produce effective phthalate esterases. nih.govsysu.edu.cnnih.gov

Stage 2: Dioxygenase-Catalyzed Ring Cleavage Once phthalic acid is formed, the aromatic ring is attacked by dioxygenase enzymes. This is a critical step in the degradation pathway. nih.gov

Dihydroxylation: Phthalate dioxygenase, a Rieske-type oxygenase, incorporates two hydroxyl groups onto the phthalic acid ring to form a cis-dihydrodiol intermediate (e.g., cis-4,5-dihydro-4,5-dihydroxyphthalate). nih.govconstantsystems.com

Dehydrogenation & Decarboxylation: This intermediate is then acted upon by a dehydrogenase and a decarboxylase to form protocatechuate (3,4-dihydroxybenzoic acid), a central intermediate in the degradation of many aromatic compounds. sysu.edu.cnnih.gov

Ring Cleavage: The protocatechuate ring is subsequently cleaved by other dioxygenases (either via ortho- or meta-cleavage pathways), and the resulting aliphatic products are funneled into central metabolic pathways like the Krebs cycle. nih.govnih.gov

Bacterial genera such as Comamonas and Pseudomonas are well-known for their ability to degrade the phthalate ring structure through these dioxygenase-catalyzed pathways. nih.govresearchgate.net

Table 2: Key Enzymes in Aerobic Bacterial Degradation of Phthalates

Degradation StageEnzyme ClassFunctionExample Bacterial Genera
Ester HydrolysisEsterase / Hydrolase nih.govnih.govCleaves ester bonds to form phthalic acid and alcohol.Gordonia, Rhodococcus, Bacillus nih.govsysu.edu.cn
Aromatic Ring AttackPhthalate Dioxygenase nih.govAdds two hydroxyl groups to the phthalic acid ring.Comamonas, Pseudomonas, Burkholderia nih.govconstantsystems.com
Protocatechuate Dioxygenase nih.govCleaves the resulting protocatechuate ring.Comamonas, Pseudomonas, Acinetobacter nih.gov
Fungal Degradation Mechanisms

While the fungal degradation of various phthalates has been documented, specific studies identifying the mechanisms for this compound are not present in the current body of scientific literature. Generally, fungi are known to secrete extracellular enzymes like lipases and esterases that can initiate the breakdown of phthalate esters. This process typically involves the hydrolysis of the ester bonds, separating the phthalic acid backbone from the alcohol side chains. Following this initial step, the resulting intermediates, phthalic acid and the corresponding alcohol (in this case, 3,3,5-trimethylcyclohexanol), would likely be further metabolized through various intracellular pathways. However, the specific fungal species capable of transforming this compound and the precise enzymatic pathways have not been identified.

Identification and Characterization of Key Microbial Strains and Consortia

A significant number of microbial strains and consortia capable of degrading common phthalates have been isolated and characterized. These microorganisms are typically isolated from phthalate-contaminated environments such as soil and sludge. For instance, consortia containing species from genera like Gordonia, Pseudomonas, Rhodococcus, and Mycobacterium have shown high efficiency in degrading various phthalates. The degradation process often involves a synergistic relationship between different microbial species within a consortium, where the metabolic products of one organism are utilized by another.

Despite the extensive research in this area for other phthalates, there is no specific information available that identifies or characterizes microbial strains or consortia with the demonstrated ability to degrade this compound. The unique branched structure of its trimethylcyclohexyl side chains may present a challenge for the enzymatic systems of microorganisms typically effective against linear or less complex branched phthalates.

Microbial Degradation in Anaerobic and Anoxic Environments

The biodegradation of phthalates can also occur in environments devoid of oxygen. Under these anaerobic or anoxic conditions, different biochemical strategies are employed by microorganisms to break down these compounds.

In the absence of oxygen, the initial hydrolysis of the phthalate ester to phthalic acid and alcohol remains a key step. The subsequent degradation of the aromatic phthalic acid ring is more challenging without oxygen to act as an electron acceptor. Anaerobic microbes have evolved specific pathways, such as the addition of coenzyme A to form a thioester (thioesterification), which activates the ring for further reduction and eventual cleavage. This process, often followed by decarboxylation, breaks down the aromatic structure into aliphatic compounds that can be channeled into central metabolic pathways. While these pathways are understood for compounds like phthalic acid, their specific application to the degradation of this compound under anaerobic conditions has not been experimentally verified.

Anaerobic microbial communities, often found in sediments, landfills, and wastewater treatment sludge, play a crucial role in the transformation of phthalates in oxygen-depleted zones. These communities are complex, typically involving a consortium of fermentative bacteria, syntrophic bacteria, and methanogenic archaea. The initial breakdown of phthalates is carried out by fermentative bacteria, and the resulting intermediates are then sequentially metabolized by other members of the community, ultimately leading to the production of methane (B114726) and carbon dioxide. The efficacy of these communities in degrading this compound remains an open question, as its complex structure may hinder its uptake and metabolism by these specialized microbial consortia.

Molecular and Enzymatic Basis of Microbial Phthalate Degradation

The microbial degradation of phthalates is underpinned by a specific set of enzymes that catalyze the key steps in the breakdown process.

The enzymatic degradation of phthalates typically begins with the action of esterases or lipases that hydrolyze the ester bonds. The resulting phthalic acid is then targeted by dioxygenase enzymes in aerobic bacteria, which hydroxylate the aromatic ring, making it susceptible to cleavage. Key enzymes in this process include phthalate dioxygenase, which initiates the attack on the aromatic ring, and subsequent dehydrogenases and decarboxylases that further break down the intermediates.

For anaerobic degradation, a different set of enzymes is involved, including those responsible for the formation of the phthaloyl-CoA thioester and the subsequent reductive pathway. However, the specific enzymes capable of acting on this compound, particularly those that can accommodate its bulky and branched side chains, have not been isolated or characterized. The steric hindrance presented by the 3,3,5-trimethylcyclohexyl groups may render it a poor substrate for the known phthalate-degrading enzymes. Further research is needed to elucidate the specific enzymatic machinery required for the biodegradation of this particular compound.

Genetic Regulation of Degradation Pathways and Operon Structures

The microbial breakdown of phthalate esters is a genetically controlled process, with the responsible genes often organized into functional units called operons. nih.govresearchgate.net These operons, which can be located on either the chromosome or on plasmids, are typically induced in the presence of a specific phthalate isomer. nih.govresearchgate.net The genetic organization can vary significantly between different bacterial species.

Aerobic degradation of phthalates generally proceeds through the activity of esterases, which hydrolyze the phthalate ester into phthalic acid and an alcohol moiety. d-nb.infonih.gov The central phthalic acid intermediate is then targeted by dioxygenase enzymes. nih.gov In Gram-negative bacteria, the pathway often involves the formation of 4,5-dihydroxyphthalate, while in Gram-positive bacteria, it typically proceeds via 3,4-dihydroxyphthalate. nih.govnih.gov Both pathways converge on protocatechuate, a key intermediate that is further metabolized through ring-cleavage pathways. nih.govnih.gov

The genes encoding these enzymes are well-studied in several bacteria:

In Burkholderia cepacia DBO1, the five structural genes responsible for converting phthalate to protocatechuate are found on the chromosome and are organized into at least three separate transcriptional units: ophA1, ophDC, and ophA2B. researchgate.netnih.gov

In Mycobacterium vanbaalenii PYR-1, a putative phthalate degradation operon (pht) has been identified. nih.gov It contains genes for the large and small subunits of phthalate dioxygenase (phtAa, phtAb), a dehydrogenase (phtB), and ferredoxin components (phtAc, phtAd), but notably lacks a decarboxylase gene within the immediate vicinity. nih.gov

In Rhodococcus sp. strain DK17, the genes for phthalate and terephthalate (B1205515) degradation are organized into two distinct operons that are duplicated and present on two different megaplasmids, pDK2 and pDK3. nih.gov

Table 1: Key Genes in Phthalate Degradation Pathways

Gene Designation Enzyme/Protein Function Organism Example Reference
pht genes Catalyze the oxidation and decarboxylation of phthalate. General nih.gov
ophA1 Phthalate dioxygenase reductase Burkholderia cepacia DBO1 nih.gov
ophA2 Phthalate dioxygenase oxygenase Burkholderia cepacia DBO1 nih.gov
ophB cis-phthalate dihydrodiol dehydrogenase Burkholderia cepacia DBO1 nih.gov
ophC 4,5-dihydroxyphthalate decarboxylase Burkholderia cepacia DBO1 nih.gov
pca genes Involved in the intradiol ring cleavage of protocatechuate. General nih.gov
lig and pra genes Involved in the extradiol ring cleavage of protocatechuate. General nih.gov

Influence of Environmental Parameters on Biodegradation Kinetics and Efficiency

The rate and extent of this compound biodegradation in the environment are expected to be heavily influenced by a variety of physicochemical and biological factors. Studies on other phthalates have consistently shown that conditions such as organic carbon content, nutrient levels, redox potential, and the composition of the local microbial population are critical determinants of degradation efficiency.

Organic Carbon Content, Nutrient Availability, and Redox Conditions

Specific data on how these parameters affect this compound are limited, but research on analogous compounds provides significant insights.

Organic Carbon Content: The presence of organic carbon can have a dual effect on phthalate biodegradation. High levels of dissolved organic carbon (DOC) have been shown to decrease the apparent bioconcentration factors (BCFs) of dibutyl phthalate (DBP) and di-2-ethylexyl phthalate (DEHP), suggesting that DOC plays a significant role in their bioavailability. nih.gov In soil, phthalates with higher hydrophobicity tend to bind more strongly to organic matter, which can render them less available to microorganisms for degradation. researchgate.net

Nutrient Availability: The availability of essential nutrients, particularly nitrogen (N) and phosphorus (P), is crucial for microbial growth and metabolic activity, and thus for phthalate degradation. nih.gov One study investigating the biodegradation of DBP and DEHP by the alga Chlorella vulgaris found that the addition of N and P significantly influenced the degradation rate constants. nih.gov The effect of nitrogen was more pronounced, and the combined addition of both nutrients had the greatest positive impact. nih.gov Similarly, laboratory studies on Gordonia sp. showed that the composition of the mineral salt medium had a significant effect on phthalate degradation, with an optimal medium composition leading to over 90% removal. nih.gov

Redox Conditions: The presence or absence of oxygen is a critical factor. Aerobic biodegradation is generally the main pathway for the mineralization of phthalate esters in the environment. nih.gov Anaerobic degradation is typically much slower than aerobic degradation. researchgate.net Under methanogenic (anaerobic) conditions, for example, the intermediate metabolites of DEHP, such as 2-ethylhexanol and mono(2-ethylhexyl) phthalate, can be degraded to methane, but the parent DEHP compound remained unaffected over a 330-day period in one study. nih.gov

Structure and Activity of Microbial Communities

The degradation of phthalates is not performed by a single microbial species but rather by diverse communities of bacteria and fungi. nih.gov The structure and metabolic capabilities of these communities are paramount to efficient bioremediation.

Numerous bacterial genera have been identified as effective phthalate degraders, including Pseudomonas, Comamonas, Sphingomonas, Gordonia, Rhodococcus, and Bacillus. nih.gov The efficiency of degradation can be enhanced by the synergistic actions of different species within a community. For instance, the complete mineralization of some complex phthalates requires the metabolic cooperation of two or more types of bacteria. d-nb.info An example is the degradation of di-n-octyl phthalate, where Gordonia sp. converts the parent compound into phthalic acid, which is then degraded by Arthrobacter sp. d-nb.info

However, the relationship between phthalates and microbial communities can also be antagonistic. High concentrations of certain phthalates, such as diethyl phthalate (DEP), can inhibit microbial activity by disrupting cell membrane fluidity, leading to a reduction in bacterial numbers. nih.govresearchgate.net The structure of the phthalate itself influences its impact; the less bioavailable DEHP showed no significant effect on microbial communities even at high concentrations. researchgate.net

Table 2: Examples of Phthalate-Degrading Microorganisms and Their Substrates

Microorganism Phthalate(s) Degraded Reference
Rhodococcus sp. 2G Seven types of PAEs including DBP and DEHP sysu.edu.cn
Gordonia sp. JDC-2 Di-n-octyl phthalate (DOP) d-nb.info
Arthrobacter sp. JDC-32 Phthalic Acid (PA) d-nb.info
Fusarium culmorum Di-n-butyl phthalate (DBP), Di-2-ethylhexyl phthalate (DEHP) nih.gov
Bacillus aquimaris Di-2-ethylhexyl phthalate (DEHP) researchgate.net
Micromonospora purpurea M110 Di-2-ethylhexyl phthalate (DEHP) researchgate.net

Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Food Webs

The potential for chemical substances to accumulate in living organisms and move through food webs is a critical aspect of their environmental risk assessment. For this compound, understanding its behavior in aquatic and terrestrial ecosystems is essential for predicting its potential impact.

Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs) in Aquatic Organisms (e.g., invertebrates, fish)

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are key metrics used to quantify the accumulation of a chemical in an organism from the surrounding environment. The BCF refers to uptake from the water only, while the BAF includes all routes of exposure, including diet. ca.gov

In a study on the brominated flame retardant bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) in the aquatic oligochaete Lumbriculus variegatus, a steady-state biota-sediment accumulation factor (BSAF) of 0.254 (kg organic carbon/kg lipid) was determined. researchgate.net While not the same compound, this provides insight into the behavior of a structurally similar phthalate ester in sediment-dwelling organisms.

Interactive Data Table: Bioconcentration and Bioaccumulation Data for Structurally Similar Phthalates

CompoundOrganismParameterValueUnits
bis(2-ethylhexyl) phthalate (DEHP)FishBAF44L/kg
bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH)Lumbriculus variegatusBSAF0.254kg organic carbon/kg lipid

Note: This table includes data for structurally similar compounds due to the limited availability of data for this compound.

Examination of Trophic Dilution versus Biomagnification Potentials

The potential for a chemical to either biomagnify (increase in concentration at higher trophic levels) or undergo trophic dilution (decrease in concentration at higher trophic levels) is a crucial consideration in risk assessment. For many persistent organic pollutants, biomagnification is a significant concern. researchgate.net

However, for some phthalate esters, evidence suggests a potential for trophic dilution. This phenomenon, where chemical concentrations decrease up the food chain, is often linked to the organism's ability to metabolize the compound. researchgate.net A study on di(2-ethylhexyl) phthalate (DEHP) in a freshwater food chain (algae-crustacean-fish) demonstrated that DEHP did not biomagnify. nih.gov The capacity for metabolic transformation at higher trophic levels can lead to lower concentrations in predators compared to their prey. researchgate.net To definitively determine whether this compound undergoes trophic dilution or biomagnification, food web-specific studies are necessary. nih.gov

Species-Specific Differences in Bioaccumulation and Metabolism

The extent of bioaccumulation and the rate of metabolism of a chemical can vary significantly among different species. nih.gov These differences are often attributed to variations in metabolic pathways and enzyme activities.

For example, studies on other phthalates have highlighted these species-specific differences. The metabolism of tris(2-ethylhexyl) phosphate (B84403) (TEHP), an organophosphorus flame retardant with structural similarities, in the rare minnow (Gobiocypris rarus) revealed that the parent compound was metabolized to dealkylated and hydroxylated forms. nih.gov This metabolic activity significantly reduced the bioaccumulation potential of TEHP in the fish. nih.gov Similarly, research on bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) in the oligochaete Lumbriculus variegatus showed biphasic elimination, with a rapid initial depletion followed by a much slower elimination of the remaining fraction, and little evidence of biotransformation by this specific invertebrate. researchgate.net These examples underscore the importance of considering species-specific metabolic capacities when assessing the bioaccumulation potential of this compound.

Endocrine Disruption Mechanisms and Effects in Non-Human Animal Models

Interference with Endogenous Hormone Systems in Wildlife (e.g., reproduction, development)

While direct studies on the endocrine-disrupting effects of this compound in wildlife are limited, research on other phthalates provides a basis for potential concern. EDCs can act as hormone agonists or antagonists, alter hormone receptor expression, and disrupt hormone synthesis and clearance. nih.gov

For example, bis(2-ethylhexyl)phthalate (BEHP) has been shown to negatively affect testicular function in various animal species, impacting male fertility. nih.gov Studies in zebrafish (Danio rerio) have demonstrated that acute exposure to BEHP disrupts calcium homeostasis and energy metabolism in the testis. nih.gov Developmental exposure to certain EDCs in animal models has been linked to later-life reproductive problems, including altered cyclicity and fecundity. nih.gov Given these findings with other phthalates, it is plausible that this compound could interfere with the endogenous hormone systems of wildlife, potentially affecting reproductive success and development.

Interactive Data Table: Endocrine-Related Effects of Structurally Similar Phthalates in Non-Human Animal Models

CompoundAnimal ModelObserved Effects
bis(2-ethylhexyl)phthalate (BEHP)Zebrafish (Danio rerio)Disruption of testicular calcium homeostasis and energy metabolism. nih.gov
Diethylstilbestrol (DES) - a potent synthetic estrogenRatsIncreased incidence and size of uterine tumors in genetically predisposed animals. nih.gov
Bisphenol A (BPA)MiceIrregular estrous cycles, potentially due to hypothalamic alterations. nih.gov

Note: This table includes data for structurally similar or well-studied endocrine-disrupting compounds to provide context for the potential effects of this compound.

Mechanistic Studies on Nuclear Receptor Activation (e.g., PPARγ, thyroid receptors) and Signaling Pathways in Cellular Models

At the molecular level, many EDCs exert their effects by interacting with nuclear receptors, which are transcription factors that regulate gene expression in response to hormonal signals. nih.gov Peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs) are two important classes of nuclear receptors that can be targeted by EDCs. nih.gov

PPARs, particularly PPARγ, are key regulators of lipid metabolism and adipogenesis. nih.govnih.gov Activation of PPARγ can influence energy balance. nih.gov Thyroid hormones and their receptors are crucial for development, growth, and metabolism. nih.gov There is significant crosstalk between PPAR and TR signaling pathways. nih.gov For instance, activation of PPARγ has been shown to reduce plasma thyroid hormone levels and the expression of TRs in certain tissues in rats. nih.gov

While specific studies on the interaction of this compound with these nuclear receptors are not available, the potential for phthalates to modulate these pathways is an area of active research. Understanding how this specific compound might activate or inhibit PPARγ, thyroid receptors, or other nuclear receptors is critical for elucidating its potential mechanisms of endocrine disruption.

Impact on Reproductive and Developmental Processes in Invertebrates, Fish, and Amphibians

There is no specific information available in the reviewed literature on the reproductive and developmental effects of this compound on invertebrates, fish, or amphibians.

Genotoxicity and Genetic Aberrations in Ecotoxicological Studies

No studies were found that specifically investigated the genotoxicity or the potential for this compound to cause genetic aberrations in organisms in the environment.

Ecotoxicity in Aquatic and Terrestrial Organisms

Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Chironomids)

Specific data on the acute and chronic toxicity of this compound to aquatic invertebrates such as Daphnia magna or chironomids are not available in the public domain. echemi.com

Toxicity to Fish Species (e.g., Early Life Stage, Multi-Generational Effects)

There is no available data on the toxicity of this compound to any fish species, including early life stage or multi-generational studies. echemi.com

Effects on Microbial Communities and Ecological Processes

Information regarding the effects of this compound on microbial communities and broader ecological processes is not available. echemi.com

Impact on Ecosystem Function and Biodiversity (e.g., community structure, food chain dynamics)

No research was identified that has assessed the impact of this compound on ecosystem function or biodiversity.

Data Tables

Due to the absence of specific ecotoxicological data for this compound, no data tables can be generated.

Ecotoxicological Research and Environmental Risk Assessment of this compound

The environmental risk assessment of chemical compounds like this compound involves a complex interplay of hazard identification, exposure assessment, and risk characterization. For phthalates, which are a broad class of chemicals, specific frameworks and methodologies have been developed to address their unique challenges, such as their widespread use, potential for co-exposure, and varied toxicological profiles. These frameworks are essential for understanding the potential ecological impact of individual phthalates and their mixtures.

Application of Weight of Evidence (WoE) Approaches in Hazard Characterization

In the context of phthalate hazard characterization, a WoE approach involves several key steps:

Gathering Evidence: This includes collecting all available and relevant information from scientific literature, regulatory agency reports, and stakeholder submissions. canada.ca

Evaluating Individual Studies: Each study is assessed for its quality and relevance. This involves considering factors like the study design, methodology, statistical analysis, and whether the tested substance's composition and stability were confirmed. chemycal.com

Establishing Lines of Evidence: Data are grouped into distinct lines of evidence (LOEs), such as mammalian toxicology, ecotoxicology, and mechanistic data. nih.gov

For a compound like this compound, a WoE approach would be used to assess its potential hazards by considering data on the entire class of phthalates alongside any specific data available for the compound itself. Regulatory bodies emphasize that for complex endpoints like carcinogenicity or reproductive toxicity, classification is often based on the total weight of evidence, requiring expert judgment. chemycal.com The strength of the evidence is inversely related to the degree of uncertainty; a robust dataset reduces uncertainty and the need for precautionary measures. canada.caeuropa.eu

Quantitative Structure-Activity Relationships (QSAR) and Predictive Ecotoxicological Modeling

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. ecetoc.org These models are a key component of modern risk assessment, providing a means to estimate the toxicity of chemicals when empirical data are limited, thereby reducing the need for extensive animal testing. epa.gov

For phthalates, QSAR models have been developed to predict various toxicological endpoints. mdpi.com The process involves:

Data Collection: Gathering toxicity data (e.g., LC50, EC50) for a range of phthalates.

Descriptor Calculation: Calculating molecular descriptors that quantify different aspects of the chemical structure (e.g., size, shape, lipophilicity, electronic properties). nih.gov

Model Development: Using statistical methods like Partial Least Squares (PLS) regression to build a mathematical relationship between the molecular descriptors and the observed toxicity. nih.govresearchgate.net

Validation: Rigorously validating the model to ensure its robustness and predictive power, following guidelines such as those established by the OECD. researchgate.net

Studies on phthalates have shown that properties like lipophilicity (logP) and the presence of specific functional groups significantly influence their toxicity. mdpi.comnih.gov For example, 3D-QSAR models for a series of phthalate esters indicated that steric and hydrophobic fields, as well as electrostatic interactions, were major contributors to their toxic effects. mdpi.com Such models can be used to predict the ecotoxicity of this compound by analyzing its specific structural features, such as the bulky trimethylcyclohexyl groups, which would influence its steric and hydrophobic properties. Predictive models like these are integral to tiered risk assessment approaches, helping to screen chemicals and prioritize them for further testing. epa.gov

Table 1: Key Descriptor Types in Phthalate QSAR Models

Descriptor CategoryDescriptionRelevance to Phthalate Ecotoxicity
Topological Describes the connectivity and branching of atoms in a molecule.Can influence the molecule's shape and interaction with biological receptors.
Physicochemical Includes properties like LogP (octanol-water partition coefficient) and water solubility.Lipophilicity (LogP) is often a key factor controlling the bioaccumulation and toxicity of phthalates. nih.gov
Electronic Quantifies the distribution of electrons in the molecule, such as dipole moment.Electrostatic interactions can be important for the binding of phthalates to target sites, influencing their toxic mechanism. mdpi.com
Steric/3D Relates to the three-dimensional size and shape of the molecule.The size and bulkiness of the ester side chains can significantly affect a phthalate's toxicity. mdpi.com

Methodologies for Cumulative Risk Assessment of Phthalate Mixtures

Humans and environmental organisms are typically exposed to multiple phthalates simultaneously. acs.orgfrontiersin.org Consequently, assessing the risk of individual phthalates may not be protective of public health, making a cumulative risk assessment (CRA) essential. acs.org CRA is the analysis and quantification of combined risks from multiple agents or stressors. canada.ca

The primary methodology for the CRA of phthalates is based on the principle of dose addition . canada.canih.gov This approach assumes that the chemicals in a mixture act through a common mode of action to produce similar toxicological effects. canada.ca The steps for a phthalate CRA include:

Grouping Chemicals: Phthalates are grouped based on common adverse health outcomes, such as anti-androgenic effects, rather than solely on structural similarity. nih.govepa.gov

Hazard Characterization: Identifying common health endpoints and their dose-response relationships for the grouped chemicals. acs.org

Exposure Assessment: Quantifying the co-exposure to the mixture of phthalates.

Risk Characterization: Estimating the combined risk, often using a Hazard Index (HI) or a cumulative Margin of Exposure (MOE) approach. canada.ca

The World Health Organization/International Programme on Chemical Safety (WHO/IPCS) framework provides a tiered approach for assessing risks from combined exposures, which has been applied to phthalates. canada.ca Regulatory bodies like the U.S. EPA and Health Canada have recognized the necessity of CRA for phthalates, acknowledging that strong evidence supports the dose addition model for predicting their combined effects. acs.orgcanada.caepa.gov Therefore, the risk assessment for this compound should consider its potential to contribute to the cumulative risk posed by co-exposure to other phthalates that induce similar toxic effects.

Integration of Monitoring Data into Ecological Risk Assessments

Integrating environmental and biological monitoring data is fundamental to conducting realistic ecological risk assessments. For phthalates, monitoring data provide a direct measure of exposure, which can be used to validate or refine exposure models and to characterize risks to human and ecological populations. nih.gov

The primary methods for integrating monitoring data include:

Biomonitoring: Measuring phthalate metabolites in biological samples, such as urine, is a reliable way to assess exposure because it provides an integrated measure from all sources and routes (ingestion, inhalation, dermal). nih.govnih.gov These data are used to calculate estimated daily intakes, which can then be compared to health-based guidance values. nih.gov

Environmental Monitoring: Measuring concentrations of parent phthalates in environmental media like water, soil, and sediment. nih.govmdpi.com These data are used to calculate a Risk Quotient (RQ), which is the ratio of the measured environmental concentration to a predicted no-effect concentration (PNEC). An RQ greater than 1 suggests a potential risk to organisms in that environment. mdpi.com

For example, studies have measured phthalate concentrations in surface water to assess the risk to aquatic organisms like algae, crustaceans, and fish. mdpi.com Similarly, human biomonitoring data from large-scale surveys provide population-level exposure information. nih.gov While specific monitoring data for this compound may be limited, the established frameworks for other phthalates demonstrate how such data, if collected, would be crucial for assessing its real-world exposure levels and associated ecological risks. nih.gov

Physicochemical Treatment Methods

Membrane Separation Techniques for Effluent Treatment

Membrane separation techniques are increasingly vital in treating industrial effluents contaminated with phthalates like this compound. These technologies offer a physical barrier to separate contaminants from water, proving effective in producing high-quality effluent. The primary methods applicable to phthalate removal are reverse osmosis (RO), nanofiltration (NF), and ultrafiltration (UF).

Reverse Osmosis (RO) is a high-pressure membrane filtration process that can remove a wide array of contaminants from water, including dissolved salts, organic molecules, and microorganisms. waterpurificationguide.com Standard RO systems have demonstrated the ability to remove over 99% of phthalates from water. waterpurificationguide.com The effectiveness of RO is largely dependent on the membrane material, with polyamide membranes showing high rejection rates for similar plastic-derived compounds. waterpurificationguide.com For comprehensive water purification, RO systems can be installed at the point of use, such as under a sink, or as whole-house systems. waterpurificationguide.com An NSF/ANSI 58 certification indicates that an RO system has undergone rigorous testing to ensure its contaminant removal capabilities. angelwater.com

Nanofiltration (NF) operates at lower pressures than RO and is effective at removing divalent ions and larger organic molecules like phthalates. nih.govmdpi.com NF membranes have a pore size of approximately 1 nanometer, which is small enough to reject small uncharged solutes. copernicus.orgnih.gov This technology is particularly useful for the selective removal of solutes from complex industrial streams and can be a more energy-efficient alternative to RO. mdpi.comcopernicus.org The performance of NF membranes in rejecting contaminants is influenced by both size exclusion and electrostatic interactions between the membrane surface and the contaminant molecules. copernicus.org

Ultrafiltration (UF) has larger pores than NF and RO and is primarily used to remove suspended solids, bacteria, and viruses. bibliotekanauki.pl While less effective on its own for removing dissolved, smaller molecules like phthalates, UF is often used as a pre-treatment step in integrated systems. bibliotekanauki.pl Combining UF with processes like coagulation or adsorption can enhance the removal of organic micropollutants. bibliotekanauki.pl

The following table summarizes the removal efficiency of these membrane techniques for phthalates in general, which can be indicative of their potential performance for this compound.

Membrane Technique General Phthalate Removal Efficiency Key Operational Factors
Reverse Osmosis (RO) >99% waterpurificationguide.comHigh pressure, membrane material (polyamide is effective) waterpurificationguide.com
Nanofiltration (NF) High rejection of organic molecules nih.govLower pressure than RO, membrane pore size (~1 nm), surface charge copernicus.orgnih.gov
Ultrafiltration (UF) Less effective alone, used in integrated systems bibliotekanauki.plLarger pore size, often requires combination with other treatments bibliotekanauki.pl

Source Reduction and Prevention Strategies

Preventing the release of this compound into the environment is a more sustainable approach than remediation. This involves a multi-faceted strategy encompassing the use of safer alternatives, green industrial practices, and robust waste management.

Development and Adoption of Safer Chemical Alternatives to Phthalates

The drive to replace regulated phthalates has led to the development and use of several alternative plasticizers. These alternatives aim to match the performance of phthalates without sharing their potential for endocrine disruption. Some of the prominent alternatives include:

Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) : A non-phthalate plasticizer used in a variety of applications, including toys, medical devices, and food packaging since 2002. nist.gov Studies have shown that human exposure levels to DINCH are significantly lower than to prevalent phthalates. nist.gov

Di(2-ethylhexyl) terephthalate (DEHT) : A terephthalate that is structurally different from ortho-phthalates and is not considered to cause the same level of disruption in sexual development as some traditional phthalates. umd.edu

Citrates, Sebacates, and Adipates : These classes of compounds are used as alternative plasticizers in products like toys, childcare articles, and medical devices. uml.edu They are also employed as solvents and fixatives in various consumer products. uml.edu

The table below details some of the key alternatives to traditional phthalates.

Alternative Chemical Abbreviation Primary Applications Notes
Di(isononyl)cyclohexane-1,2-dicarboxylateDINCHToys, medical devices, food packaging nist.govLower human exposure levels detected compared to some phthalates nist.gov
Di(2-ethylhexyl) terephthalateDEHTGeneral plasticizer umd.eduStructurally different from ortho-phthalates, considered to have a better safety profile in some studies umd.edu
Acetyl tributyl citrateATBCPVC plasticizer mst.dkA citrate-based plasticizer
Di-2-ethylhexyl adipateDEHALow-temperature applications mst.dkAn aliphatic dibasic ester known for providing good low-temperature properties mst.dk

Implementation of Green Engineering Principles in Industrial Processes

Green engineering provides a framework for designing products and processes that minimize pollution and risk to human health and the environment. yale.edu The "12 Principles of Green Engineering" offer a guide for industries to reduce their reliance on and release of hazardous substances like this compound. yale.edunumberanalytics.com

Key principles applicable to phthalate management include:

Inherent Rather Than Circumstantial : Strive to use materials and energy that are inherently non-hazardous. yale.eduresearchgate.net This principle directly supports the shift to safer alternatives to phthalates.

Prevention Instead of Treatment : It is better to prevent waste than to treat it after it has been created. yale.eduresearchgate.net This involves optimizing processes to reduce the amount of phthalate-containing waste generated.

Design for Separation : Separation and purification operations should be designed to minimize energy consumption and material use. yale.eduresearchgate.net This applies to both the manufacturing process and the end-of-life treatment of products.

Maximize Efficiency : Processes should be designed to maximize the use of mass, energy, space, and time. yale.eduresearchgate.net

Minimize Material Diversity : Reducing the number of different materials in a product simplifies recycling and value retention at the end of its life. yale.eduresearchgate.net

Design for Commercial "Afterlife" : Products should be designed with their end-of-life in mind, facilitating reuse, recycling, or safe degradation. yale.edunumberanalytics.com

Waste Management and Recycling Strategies to Minimize Environmental Release

Effective waste management and recycling are critical for preventing the release of phthalates from consumer and industrial products. However, the recycling of plastics containing phthalates presents its own set of challenges.

Research has shown that recycled materials can contribute to human exposure to phthalates if not managed correctly. foodpackagingforum.org Phthalates can be present in recycled plastics, potentially contaminating new products made from these materials. nih.gov Therefore, strategies are needed to ensure that recycling processes effectively remove or manage these additives.

Key strategies include:

Improved Sorting and Separation : Advanced sorting technologies can help separate plastics containing undesirable additives before they enter the recycling stream.

Solvent-based Extraction : Techniques such as solid-liquid extraction and dissolution-precipitation are being explored to remove additives like phthalates from plastic waste. researchgate.net

Chemical Recycling : This involves breaking down the polymer into its constituent monomers, which can then be purified to remove contaminants before being used to create new plastic.

Clear Labeling and Product Transparency : Better information on the chemical composition of products can aid in proper end-of-life management. ewg.org Consumers can also contribute by choosing products with less plastic packaging and avoiding plastics with recycling code #3 (PVC), which often contains phthalates. ewg.orggreenopedia.com

Furthermore, proper disposal of non-recyclable phthalate-containing waste in controlled landfills or through waste-to-energy incineration can prevent its direct release into the environment.

Future Research Directions and Emerging Topics in Bis 3,3,5 Trimethylcyclohexyl Phthalate Studies

Integrated Multi-Omics Approaches in Ecotoxicological Research

Future ecotoxicological studies on TMCHP will increasingly rely on integrated multi-omics approaches to gain a more comprehensive understanding of its effects on biological systems. confex.comilo.org These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow researchers to move beyond traditional single-endpoint analyses and observe the complex molecular responses of organisms to chemical exposure. confex.com By combining these different "omics" layers, scientists can construct a more detailed picture of the pathways and mechanisms of toxicity. researchgate.net For instance, integrating transcriptomics with metabolomics can reveal how changes in gene expression induced by TMCHP translate into alterations in metabolic pathways.

The application of multi-omics is becoming more established in biomedical research and is a powerful tool for understanding the intricate biological responses to environmental chemicals. ilo.org These technologies can help elucidate mechanisms of toxicity and identify potential biomarkers of exposure and effect. confex.com The use of network-based methods and multi-step analytical approaches can help to visualize and interpret the complex datasets generated by these studies. youtube.com

Long-Term and Low-Dose Exposure Effects on Ecological Systems and Biodiversity

A significant knowledge gap exists regarding the long-term and low-dose effects of TMCHP on ecosystems and biodiversity. Much of the current toxicological data for phthalates is based on short-term, high-dose studies. nih.gov However, in the environment, organisms are often exposed to low concentrations of contaminants over extended periods. Future research must focus on these more realistic exposure scenarios to understand the subtle but potentially significant impacts on organismal health, population dynamics, and community structure.

Studies on other phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown that long-term, low-dose exposure can lead to adverse effects, including alterations in cholesterol metabolism and exacerbation of liver fibrosis in animal models. nih.gov Similar long-term studies are needed for TMCHP to assess its potential to cause chronic toxicity, endocrine disruption, and other subtle health effects in a range of ecologically relevant species. nih.gov Investigating the effects of TMCHP on sensitive life stages and across multiple generations will also be critical for a comprehensive risk assessment.

Investigation of Environmental Transformations and Metabolite Ecotoxicity

TMCHP, like other phthalates, can undergo transformation in the environment through biotic and abiotic processes, leading to the formation of various metabolites. nih.gov The ecotoxicity of these transformation products is often unknown and may differ significantly from the parent compound. nih.gov A key area for future research is the identification and characterization of TMCHP's environmental transformation products and the assessment of their toxicological profiles.

Assessment of Interactions of TMCHP with Microplastics and Other Emerging Contaminants

In the environment, chemical contaminants rarely exist in isolation. nih.gov TMCHP is likely to be found in complex mixtures with other pollutants, including other plasticizers, persistent organic pollutants, and microplastics. nih.govnih.gov Microplastics, which are ubiquitous in aquatic and terrestrial environments, can act as vectors for other chemical contaminants, adsorbing them onto their surfaces and potentially altering their bioavailability and toxicity. researchgate.netresearchgate.net

Future research must investigate the interactions between TMCHP and microplastics. nih.gov This includes studying the sorption and desorption kinetics of TMCHP on different types of microplastics and assessing how this interaction influences its transport, fate, and ecotoxicity. researchgate.netresearchgate.net Furthermore, the combined toxic effects of TMCHP and other co-occurring contaminants need to be evaluated to understand the potential for synergistic or antagonistic interactions that could impact ecosystems in unforeseen ways. nih.gov

Advanced Predictive Modeling for Environmental Fate, Transport, and Ecotoxicity

Predictive modeling is an increasingly important tool in environmental science for assessing the potential risks of chemicals. nih.gov For TMCHP, advanced predictive models can be developed and utilized to estimate its environmental fate, transport, and ecotoxicity. These models can help to fill data gaps, prioritize research needs, and inform regulatory decision-making, especially when experimental data is limited. nih.gov

By using the chemical structure of TMCHP as input, these models can predict properties such as its biodegradability, potential for bioaccumulation, and toxicity to various organisms. nih.gov The development of integrated predictive platforms that combine predictions for both environmental fate and toxicity would be particularly valuable. nih.gov As more experimental data for TMCHP becomes available, these models can be further refined and validated to improve their accuracy and reliability.

Development of Novel Non-Targeted Analytical Techniques for Trace Level Detection and Metabolite Profiling

To fully understand the environmental occurrence, fate, and effects of TMCHP and its metabolites, sensitive and specific analytical methods are required. While targeted analytical methods are useful for quantifying known compounds, non-targeted analysis (NTA) approaches are essential for identifying previously unknown transformation products and metabolites in complex environmental and biological samples. confex.comnih.gov

Future research should focus on the development and application of novel NTA techniques, such as high-resolution mass spectrometry, to detect and identify trace levels of TMCHP and its metabolites. confex.comnist.gov These advanced analytical tools can provide a more comprehensive picture of the "exposome," the totality of environmental exposures of an organism. nih.gov The development of standardized NTA methods and the use of reference materials will be important for ensuring the quality and comparability of data across different laboratories. nist.gov

Global Environmental Policy and Regulatory Science for Emerging Chemical Contaminants

The increasing number of emerging chemical contaminants like TMCHP highlights the need for a more proactive and globally harmonized approach to chemical management and regulation. pathofscience.orgnih.gov Current regulatory frameworks are often slow to address new chemical threats, and there is a need for more efficient and adaptive governance models. pathofscience.org

Future efforts in this area should focus on several key aspects. This includes the development of international cooperation and data sharing to facilitate the assessment and management of emerging contaminants. pathofscience.orgarchives.gov There is also a need to promote the principles of green chemistry to encourage the design of safer chemicals and to move away from a reactive "chasing contaminants" approach to a more proactive and preventative one. nih.gov Furthermore, incorporating environmental justice considerations into policy and regulatory decisions is crucial to ensure that all communities are protected from the risks of chemical pollution. archives.gov The Strategic Approach to International Chemicals Management (SAICM) provides a framework for voluntary, cooperative action on emerging policy issues, including endocrine-disrupting chemicals. saicmknowledge.org

Q & A

Q. What are the key challenges in synthesizing Bis(3,3,5-trimethylcyclohexyl) phthalate with high purity, and how can isomer formation be minimized?

Synthesis often involves esterification of phthalic anhydride with 3,3,5-trimethylcyclohexanol. Isomerization of the cyclohexyl group (e.g., trans vs. cis configurations) can occur due to steric effects during reaction conditions. To minimize this, controlled temperature (e.g., 60–80°C) and acid catalysts (e.g., p-toluenesulfonic acid) are recommended, followed by purification via fractional distillation or preparative HPLC . Monitoring reaction progress with NMR or GC-MS is critical to confirm isomer ratios .

Q. What analytical methods are suitable for quantifying this compound in environmental or biological matrices?

Reverse-phase HPLC with UV detection (λ = 230–280 nm) is widely used, but column selection is critical. For example, Shodex columns (e.g., C18 phases) can resolve phthalates with similar molecular weights (e.g., 414 g/mol for this compound). Adjusting flow rates (e.g., 0.5–1.0 mL/min) minimizes molecular chain breakage during analysis . LC-MS/MS with electrospray ionization (ESI) is preferred for trace-level detection in biological samples, using deuterated internal standards to correct matrix effects .

Q. How can researchers confirm the structural identity of this compound and distinguish it from related phthalates?

Combine spectral

  • FT-IR : Characteristic ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and aromatic C-O at ~1280 cm⁻¹.
  • NMR : Cyclohexyl protons appear as multiplet signals (δ 1.0–2.5 ppm), while aromatic protons from the phthalate moiety resonate at δ 7.5–8.3 ppm .
  • High-resolution MS : Exact mass (m/z 414.2774 for [M+H]⁺) differentiates it from analogs like di-n-hexyl phthalate (m/z 334.44) .

Advanced Research Questions

Q. How do isomer-specific configurations (e.g., trans- vs. cis-3,3,5-trimethylcyclohexyl) influence the compound’s physicochemical properties and bioactivity?

Trans-isomers typically exhibit higher thermal stability and lower solubility in polar solvents due to symmetrical packing. For example, trans-isomers may show logP values ~8.5 compared to ~7.9 for cis-forms, affecting bioavailability. Computational modeling (e.g., molecular dynamics simulations) can predict isomer-specific interactions with biological targets like nuclear receptors . Experimental validation via X-ray crystallography or docking studies is recommended .

Q. What methodologies are effective for assessing cumulative exposure risks of this compound alongside other phthalates in epidemiological studies?

Leverage large-scale biomonitoring datasets (e.g., NHANES) to model coexposure patterns. Use weighted potency factors based on in vitro toxicity data (e.g., receptor binding assays for endocrine disruption) to calculate hazard indices. Advanced statistical tools, such as Bayesian hierarchical models, account for covariance between phthalates and confounders like age or diet .

Q. How can conflicting data on the environmental persistence of this phthalate be reconciled across studies?

Discrepancies often arise from matrix effects (e.g., soil vs. water) or degradation pathways. Standardize testing using OECD guidelines:

  • Hydrolysis : Assess stability at pH 4–9 (50°C, 5 days).
  • Photodegradation : Use UV irradiation (λ = 290–400 nm) in aqueous solutions.
  • Biodegradation : Employ OECD 301B (modified Sturm test) with activated sludge. Meta-analyses should normalize half-life data to account for experimental variables .

Q. What strategies optimize the detection of metabolic byproducts of this compound in in vitro hepatocyte models?

Use stable isotope tracers (e.g., ¹³C-labeled phthalate) paired with high-resolution orbitrap MS. Phase I metabolites (e.g., hydroxylated or oxidized derivatives) are typically glucuronidated in Phase II. Incubate hepatocytes with β-glucuronidase inhibitors (e.g., saccharolactone) to stabilize conjugates for analysis .

Methodological Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and fume hoods for aerosol prevention.
  • Storage : Inert gas (N₂) purging to prevent oxidation; store at 4°C in amber glass.
  • Waste Disposal : Incinerate at >850°C with alkali scrubbers to neutralize acidic byproducts .

Q. How can researchers address the lack of certified reference materials (CRMs) for this compound in environmental analyses?

Prepare in-house standards via gravimetric dilution, validated by interlaboratory comparisons. Characterize purity (>99%) via DSC (melting point consistency) and GC-FID (area normalization). Participate in proficiency testing programs (e.g., ERM®) to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.